3,4,5-Trimethoxyphthalic acid

Overview

Description

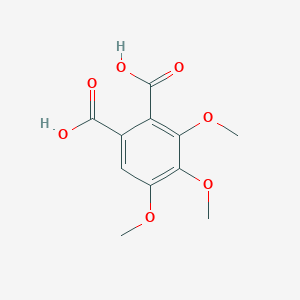

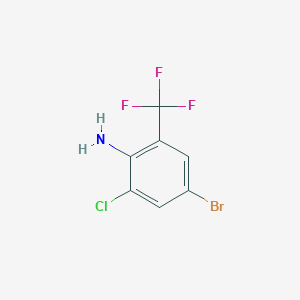

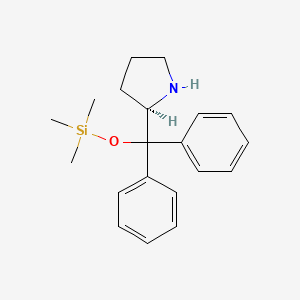

3,4,5-Trimethoxyphthalic acid (also known as TMPA ) is an organic compound with the chemical formula C₁₁H₁₂O₇ . It belongs to the class of phthalic acid derivatives and is characterized by three methoxy (-OCH₃) groups attached to the phthalic acid core. TMPA is a white crystalline solid with a molecular weight of approximately 256.214 g/mol .

Molecular Structure Analysis

The molecular structure of TMPA reveals a central phthalic acid moiety with three methoxy groups attached at positions 3, 4, and 5. The arrangement of these substituents significantly influences the compound’s reactivity, solubility, and biological properties. The intramolecular hydrogen bonding between the methoxy groups and the carboxylic acid functional group contributes to its stability .

Chemical Reactions Analysis

- Substitution Reactions : The methoxy groups can be replaced by other functional groups through nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

Scientific Research Applications

Spectroscopic Properties and Solubility

Research has determined the Abraham model solute descriptors for monomeric 3,4,5-trimethoxybenzoic acid using experimental solubility data in various organic solvents. This study provides insight into the solubility characteristics of 3,4,5-trimethoxybenzoic acid, suggesting potential applications in solvent selection for pharmaceutical formulations and chemical syntheses (Hart et al., 2018).

Synthesis and Pharmacological Properties

A study on the synthesis and pharmacological properties of a phthalide derivative containing methoxy groups, related to 3,4,5-trimethoxyphthalic acid, highlighted its significant increase in bile excretion in rats. This suggests potential therapeutic applications for diseases related to bile production and flow (Borkowski et al., 1976).

Analytical Chemistry Applications

The use of 3,4,5-trimethoxybenzaldehyde, a derivative of 3,4,5-trimethoxyphthalic acid, as an intermediate in the synthesis of medicines was explored. A method for the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde was developed, showcasing the compound's role in the production of pharmaceuticals (Kitajima et al., 1988).

Environmental Research

The aqueous chlorination of trimethoprim, a compound that can be structurally related to 3,4,5-trimethoxyphthalic acid, was studied to understand its reaction kinetics and pathways. This research is crucial for assessing the environmental fate of pharmaceuticals and their transformation products in water treatment processes (Dodd & Huang, 2007).

properties

IUPAC Name |

3,4,5-trimethoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSXGZBWZVAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508050 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxyphthalic acid | |

CAS RN |

50276-60-3 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the presence of 3,4,5-trimethoxyphthalic acid in degraded lignin samples tell us about the original lignin structure?

A1: 3,4,5-Trimethoxyphthalic acid is a degradation product of lignin, specifically arising from syringyl (S) units that were condensed at the 6-position of the aromatic ring []. The presence and relative abundance of 3,4,5-trimethoxyphthalic acid, along with other degradation products like meta-hemipinic acid, can be used to assess the degree of condensation in lignin, particularly in beech lignin which has a higher S unit content. Higher yields of these acids suggest a greater proportion of condensed syringyl units in the original lignin structure.

Q2: How does the pulping process influence the yield of 3,4,5-trimethoxyphthalic acid from beech lignin?

A2: The research paper demonstrates that the pulping process significantly impacts the relative yield of 3,4,5-trimethoxyphthalic acid []. Beech lignin subjected to sulfite and ASAM pulping processes yielded higher amounts of 3,4,5-trimethoxyphthalic acid compared to kraft and soda/AQ/MeOH processes. This difference suggests that sulfite and ASAM pulping lead to a higher degree of condensation at the 6-position of syringyl units in beech lignin compared to the other pulping methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)